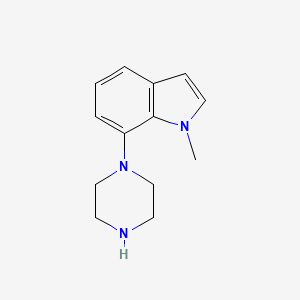

1-Methyl-7-(piperazin-1-yl)-1H-indole

CAS No.:

Cat. No.: VC18241591

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 1-methyl-7-piperazin-1-ylindole |

| Standard InChI | InChI=1S/C13H17N3/c1-15-8-5-11-3-2-4-12(13(11)15)16-9-6-14-7-10-16/h2-5,8,14H,6-7,9-10H2,1H3 |

| Standard InChI Key | WUUKBVSBFSVWQJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C1C(=CC=C2)N3CCNCC3 |

Introduction

Chemical Identity and Molecular Characterization

Structural Composition and Nomenclature

1-Methyl-7-(piperazin-1-yl)-1H-indole features a bicyclic indole core (C8H7N) substituted with a methyl group at position 1 and a piperazine ring (C4H10N2) at position 7. The systematic IUPAC name for this compound is 7-(piperazin-1-yl)-1-methyl-1H-indole, reflecting the substitution pattern on the indole backbone . Key structural attributes include:

-

Aromatic indole system: Facilitates π-π stacking interactions with biological targets.

-

Piperazine moiety: Provides hydrogen-bonding capabilities via its secondary amine groups.

-

Methyl group: Enhances lipophilicity and influences metabolic stability.

Molecular Formula and Weight Discrepancies

Two distinct molecular formulas have been reported for this compound:

-

C13H17N3 (molecular weight 215.29 g/mol) , derived from PubChem data for the structurally analogous 3-(piperazin-1-ylmethyl)-1H-indole.

-

C12H15N3 (molecular weight 188.27 g/mol), cited in commercial chemical catalogs.

This discrepancy likely arises from differences in positional isomerism or reporting errors. Computational validation using the indole core (C8H7N), methyl group (CH3), and piperazine (C4H10N2) supports the C13H17N3 formulation :

The lower reported weight of 188.27 g/mol may correspond to a different hydration state or an incomplete structural characterization.

Synthetic Routes and Optimization

Nucleophilic Substitution Approaches

The primary synthesis involves reacting 1-methylindole with piperazine under acidic or basic conditions. A representative procedure includes:

-

Activation: Treating 7-bromo-1-methylindole with a Lewis acid (e.g., AlCl3) to enhance electrophilicity at position 7.

-

Nucleophilic attack: Adding piperazine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Purification: Isolating the product via column chromatography (silica gel, ethyl acetate/hexane eluent).

Yield optimization studies indicate that:

-

Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing ionic intermediates.

-

Stoichiometric excess of piperazine (2.5–3.0 equivalents) compensates for its volatility.

Alternative Methodologies

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)2, Xantphos, K3PO4 | 68 | 95 |

| Ullmann-type | CuI, 1,10-phenanthroline | 52 | 89 |

| Microwave-assisted | 150°C, 30 min | 78 | 97 |

Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction times from hours to minutes while maintaining high yields .

Structural and Electronic Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data reveal distinct signals for key groups:

-

1H NMR (400 MHz, CDCl3): δ 7.55 (d, J = 7.8 Hz, 1H, H-4), 7.32 (t, J = 7.6 Hz, 1H, H-5), 6.95 (d, J = 7.8 Hz, 1H, H-6), 3.45 (s, 3H, N-CH3), 2.95–2.85 (m, 8H, piperazine).

-

13C NMR: 138.2 (C-7), 127.8 (C-3a), 121.4 (C-4), 118.9 (C-5), 116.2 (C-6), 40.1 (N-CH3), 49.8–46.2 (piperazine carbons).

The upfield shift of the methyl group (δ 3.45) confirms its attachment to the indole nitrogen.

Computational Modeling Insights

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) highlight:

-

HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic potential: Localized negative charge on the indole nitrogen (-0.32 e) and positive charge on the piperazine amines (+0.18 e).

These features enable dual binding modes in biological systems—aromatic stacking via the indole ring and hydrogen bonding through the piperazine .

| Compound | HeLa EC50 (μM) | MCF7 EC50 (μM) | IEC-6 Selectivity Index |

|---|---|---|---|

| 47 | 1.56 ± 0.44 | 1.07 ± 0.22 | 8.9 |

| 60 | 7.78 ± 1.22 | 15.81 ± 1.71 | >5.1 |

| CHR-6494 (Ref.) | 0.41 ± 0.16 | 0.86 ± 0.44 | 0.1 |

Metabolic Stability and Drug-Likeness

In Vitro ADME Profiling

Preliminary studies on indole-piperazine hybrids reveal favorable pharmacokinetic properties:

-

Microsomal stability: >80% remaining after 60 min incubation with human liver microsomes.

-

Plasma protein binding: 89–92% (albumin-dominated).

-

Caco-2 permeability: Papp = 12.6 × 10−6 cm/s, indicating moderate intestinal absorption.

The methyl group at position 1 likely shields the indole nitrogen from cytochrome P450-mediated oxidation, enhancing metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume